3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-5-(trifluoromethyl)pyridin-2-amine
Description
3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-5-(trifluoromethyl)pyridin-2-amine is a complex organic compound characterized by the presence of multiple trifluoromethyl and chloro substituents on pyridine rings
Properties
IUPAC Name |
N,N'-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3F9N5O/c23-14-5-11(20(26,27)28)8-36-17(14)35-1-2-39(18-15(24)6-12(9-37-18)21(29,30)31)3-4-40-19-16(25)7-13(10-38-19)22(32,33)34/h5-10H,1-4H2,(H,35,36) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCGJPBFFZTXGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCN(CCOC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3F9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyridine rings, followed by the introduction of chloro and trifluoromethyl groups. The final step involves the coupling of these substituted pyridine rings with ethanediamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove certain functional groups or to modify the compound’s structure.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-5-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 4-(Trifluoromethyl)benzoyl chloride
- N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-5-(trifluoromethyl)pyridin-2-amine stands out due to its unique combination of chloro and trifluoromethyl groups on pyridine rings, coupled with an ethanediamine backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Biological Activity
The compound 3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-5-(trifluoromethyl)pyridin-2-amine is a complex organic molecule with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The compound is characterized by the presence of multiple trifluoromethyl and chlorinated pyridine moieties, which contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 405.25 g/mol.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Key mechanisms include:
- Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit tyrosine kinases involved in cancer cell proliferation. For instance, it has been shown to affect the BCR-ABL pathway, which is critical in certain leukemias .
- Apoptosis Induction : The compound has demonstrated potential in promoting apoptosis in cancer cells by disrupting cellular signaling pathways that regulate cell survival and death .
- Antimicrobial Activity : Some derivatives of similar pyridine compounds have shown efficacy against bacterial strains by inhibiting fatty acid synthesis, which is crucial for bacterial cell wall integrity .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related structures:
| Activity | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Tyrosine Kinase Inhibition | BCR-ABL | 12 | |
| Apoptosis Induction | Various Cancer Cell Lines | 50 | |
| Antimicrobial Activity | Gram-positive Bacteria | 100 |
Case Studies
Several studies have explored the efficacy of this compound in various experimental settings:
- Cancer Research : In a study examining the effects on K562 cells (a model for chronic myeloid leukemia), the compound demonstrated significant inhibition of cell proliferation with an IC50 value of approximately 50 nM. This suggests a strong potential for development as an anti-cancer agent .
- Antimicrobial Studies : A derivative exhibited potent activity against Staphylococcus aureus, showcasing its potential use in treating bacterial infections resistant to conventional antibiotics .
- Pharmacokinetics : Research indicates favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, making it a suitable candidate for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
